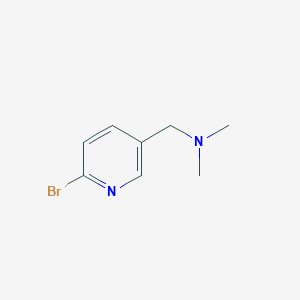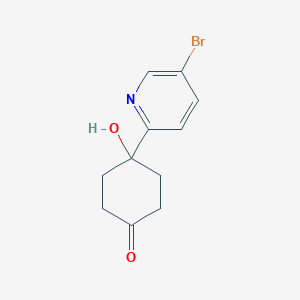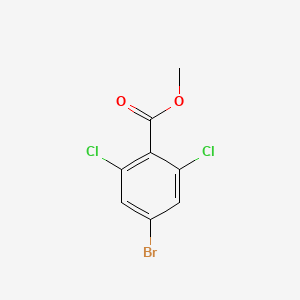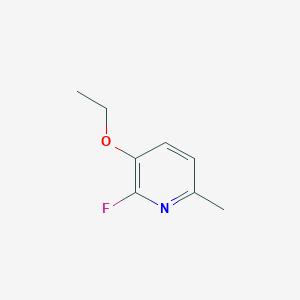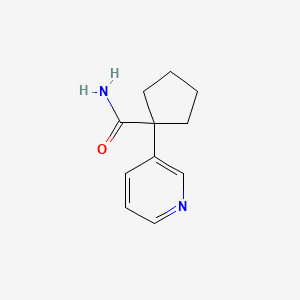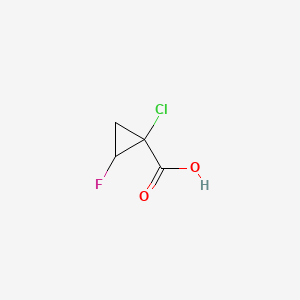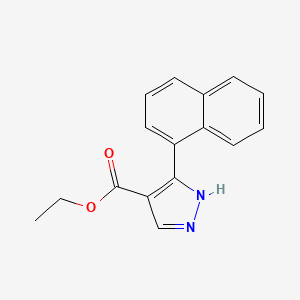
Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate, commonly referred to as ETH-5-P, is a chemical compound commonly used in scientific research. ETH-5-P is a derivative of pyrazole, a five-member heterocyclic compound, which is widely found in natural products and has a wide range of biological activities. ETH-5-P is a highly versatile compound and is used in a wide range of research applications, including drug development, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
ETH-5-P is a versatile compound and is used in a wide range of scientific research applications. ETH-5-P has been used in drug development, as it has been shown to have an inhibitory effect on the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and thromboxanes. ETH-5-P has also been used in biochemistry and physiology studies, as it has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. ETH-5-P has also been used in the study of metabolic pathways, as it has been shown to be a potent inhibitor of several enzymes involved in the metabolism of fatty acids and carbohydrates.
Wirkmechanismus
The mechanism of action of ETH-5-P is not fully understood. However, it is believed that ETH-5-P interacts with the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and thromboxanes. It is believed that ETH-5-P binds to the active site of the enzyme, preventing it from catalyzing the formation of prostaglandins and thromboxanes.
Biochemical and Physiological Effects
ETH-5-P has been shown to have a variety of biochemical and physiological effects. ETH-5-P has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. ETH-5-P has also been shown to be a potent inhibitor of several enzymes involved in the metabolism of fatty acids and carbohydrates. Furthermore, ETH-5-P has been shown to inhibit the production of prostaglandins and thromboxanes, which are involved in a variety of physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
ETH-5-P is a highly versatile compound and is used in a wide range of scientific research applications. ETH-5-P is relatively easy to synthesize and is relatively inexpensive. Furthermore, ETH-5-P has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs and other compounds on biological systems. However, ETH-5-P is not without its limitations. ETH-5-P is not water-soluble, making it difficult to use in some laboratory experiments. Additionally, the mechanism of action of ETH-5-P is not fully understood, making it difficult to predict its effects on biological systems.
Zukünftige Richtungen
ETH-5-P is a versatile compound and has a wide range of potential applications in scientific research. Future research should focus on further understanding the mechanism of action of ETH-5-P and its effects on biological systems. Additionally, further research should focus on developing methods to make ETH-5-P more water-soluble, as this would make it easier to use in laboratory experiments. Finally, further research should focus on developing new methods for synthesizing ETH-5-P, as this would make it more cost-effective and accessible to researchers.
Synthesemethoden
ETH-5-P can be synthesized in a variety of ways, including the use of a Grignard reagent, a palladium-catalyzed reaction, and a direct reaction of ethyl chloroformate with a pyrazole derivative. The Grignard reagent method is the most commonly used method for synthesizing ETH-5-P, as it is relatively simple and cost-effective. The reaction involves the use of a Grignard reagent, such as ethylmagnesium bromide, which is reacted with a pyrazole derivative, such as ethyl 5-chloro-1H-pyrazole-4-carboxylate, to form ETH-5-P.
Eigenschaften
IUPAC Name |
ethyl 5-naphthalen-1-yl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)14-10-17-18-15(14)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJFGKLSTBQEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

